molecular formula C14H9ClF3N5O2S B4580213 4-chloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

4-chloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No. B4580213
M. Wt: 403.8 g/mol
InChI Key: ZGLOQRSXMASVQT-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that are structurally complex and often studied for their potential biological activities, including anticancer properties. The studies highlighted below discuss various related compounds, focusing on their synthesis, structural characterization, and potential biological applications.

Synthesis Analysis

Synthesis of related compounds involves complex chemical reactions, often aiming at exploring their potential in medical applications, such as anticancer activities. For example, Cankara Pirol et al. (2014) synthesized a series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid to assess their antiproliferative activities against human cancer cell lines (Cankara Pirol et al., 2014).

Molecular Structure Analysis

Molecular structure analysis often includes spectroscopic and crystallographic studies to determine the geometry and electronic structure of the compounds. Wu et al. (2022) synthesized 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl)-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and explored its structural properties using spectroscopy and X-ray crystallography, providing insights into the compound's molecular configuration (Wu et al., 2022).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their molecular structure. The study by Ledenyova et al. (2018) investigated the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, highlighting a specific rearrangement and the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, showcasing the complex chemistry these compounds can undergo (Ledenyova et al., 2018).

Scientific Research Applications

Synthesis and Anticancer Activity

The compound 4-chloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is part of a class of chemicals involved in the synthesis and study of cytotoxic activities against various cancer cell lines. For instance, derivatives of quinazoline carboxamides have been synthesized and tested for their growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, demonstrating potent cytotoxic effects with some compounds showing IC(50) values less than 10 nM (Deady et al., 2003). Another study highlighted the synthesis of novel amide derivatives of pyrazole-3-carboxylic acid, assessing their antiproliferative activities against three human cancer cell lines and indicating promising cytotoxic activity, suggesting potential for cancer cell proliferation intervention (Cankara Pirol et al., 2014).

Antibacterial and Antifungal Applications

Some synthesized derivatives of quinazoline and pyrazole exhibit antibacterial and antifungal activities, which are vital for developing new antimicrobial agents. For example, novel pyrazolo[3,4-d]pyrimidine derivatives have shown potential as antimicrobial agents against a variety of pathogens, demonstrating the broad utility of quinazoline derivatives in combating microbial infections (Holla et al., 2006). Similarly, a study on 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties revealed substantial antibacterial activity, showcasing the importance of these compounds in addressing bacterial resistance issues (Idrees et al., 2020).

Insecticidal Activities

Research into the insecticidal properties of quinazoline derivatives has identified compounds with significant activity against various agricultural pests. A study on 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, for instance, found that altering the amide position resulted in broad-spectrum insecticidal activities against both lepidopteran and dipterous insects, highlighting the potential of these compounds in pest management strategies (Wu et al., 2017).

properties

IUPAC Name

4-chloro-2-methyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-5-(trifluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N5O2S/c1-22-9(8(15)10(20-22)14(16,17)18)11(24)21-23-12(25)6-4-2-3-5-7(6)19-13(23)26/h2-5H,1H3,(H,19,26)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLOQRSXMASVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)Cl)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-methyl-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
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4-chloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
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4-chloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
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4-chloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
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4-chloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Reactant of Route 6
4-chloro-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

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